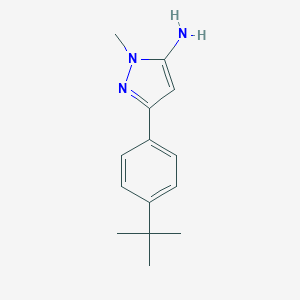

3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-tert-butylphenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-14(2,3)11-7-5-10(6-8-11)12-9-13(15)17(4)16-12/h5-9H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLSIEYNHCORPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370660 | |

| Record name | 3-(4-tert-Butylphenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-47-0 | |

| Record name | 3-(4-tert-Butylphenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Executive Summary

This technical guide provides a comprehensive analysis of the , a heterocyclic amine of significant interest in medicinal chemistry and agrochemical research. Pyrazole derivatives are known for their wide spectrum of biological activities, and this compound serves as a crucial building block for the synthesis of more complex molecules.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with core data, validated experimental protocols for property determination, and insights into the implications of these properties for research and development. The guide moves from fundamental identification and properties to detailed methodologies for their measurement, ensuring a blend of theoretical data and practical, field-proven application.

Introduction to the Pyrazole Scaffold

The Versatility of Pyrazole Derivatives

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern chemistry.[4] Its unique electronic and structural features allow for versatile interactions with biological targets, leading to a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][3] The stability of the pyrazole core and the ease with which it can be functionalized make it a cornerstone in the design of novel therapeutic agents and agrochemicals.[2][5][6]

Profile of this compound

This compound incorporates several key structural motifs: a stable 1-methylpyrazole core, a lipophilic 4-tert-butylphenyl group, and a reactive primary amine at the 5-position. This combination of features makes it an ideal intermediate for creating libraries of new chemical entities. The tert-butyl group enhances lipophilicity, which can be critical for membrane permeability, while the amine serves as a handle for a wide array of chemical modifications, such as amidation or sulfonamidation reactions.[4]

Core Physicochemical Properties

The physicochemical profile of a compound is fundamental to its application, influencing everything from reaction kinetics to bioavailability. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source / Method |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₁₄H₁₉N₃ | PubChem[7] |

| Molecular Weight | 229.33 g/mol | PubChem[2][7] |

| Appearance | Light yellow crystalline powder (inferred from analogues) | Chem-Impex[2] |

| Melting Point | 89-115 °C (Range inferred from closely related structural analogues) | Chem-Impex[2][8] |

| LogP (Octanol/Water) | 3.6 (Predicted) | PubChem[9] |

| Topological Polar Surface Area (TPSA) | 43.8 Ų (Predicted) | PubChem[9] |

| Hydrogen Bond Donors | 1 | PubChem[7] |

| Hydrogen Bond Acceptors | 3 | PubChem[7] |

| pKa (Predicted) | 0.22 ± 0.10 (Predicted for the pyrazole ring) | ChemicalBook[10] |

Synthesis and Analytical Verification Workflow

The reliability of any physicochemical data hinges on the identity and purity of the compound. The synthesis of substituted pyrazoles is well-established, often involving the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Representative Synthetic Pathway

The synthesis of this compound typically starts from a β-ketonitrile, which undergoes cyclization with methylhydrazine. This process is efficient and provides a direct route to the desired 5-aminopyrazole scaffold. The workflow ensures high purity of the final product, which is critical for subsequent applications.

Analytical Workflow for Quality Control

Post-synthesis, a rigorous analytical workflow is mandatory to confirm the structure and assess the purity of the compound. This multi-step verification process ensures that the material used for physicochemical and biological studies is well-characterized.

Standardized Protocols for Physicochemical Determination

To ensure data is reproducible and reliable, standardized protocols must be employed. The following sections detail the methodologies for determining key physicochemical parameters.

Melting Point Determination (Capillary Method)

-

Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity crystalline solid, while a broad range suggests the presence of impurities.

-

Protocol:

-

Ensure the sample is thoroughly dried to remove any residual solvent.

-

Load a small amount of the crystalline powder into a capillary tube, sealing one end.

-

Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a ramp rate of 10-20 °C/minute initially, then slow to 1-2 °C/minute when within 15 °C of the expected melting point.

-

Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁-T₂. For a pure compound, this range should be narrow (< 2 °C).

-

Aqueous Solubility (OECD 105 Shake-Flask Method)

-

Rationale: Aqueous solubility is a critical parameter for drug development, directly impacting dissolution and bioavailability. The shake-flask method is the gold standard as it measures thermodynamic equilibrium solubility.

-

Protocol:

-

Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4) in a sealed, inert vial.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

-

The experiment should be performed in triplicate to ensure statistical validity.

-

Partition Coefficient (LogP) Determination

-

Rationale: The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key predictor of membrane permeability and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

Protocol (HPLC Method):

-

Prepare a mobile phase of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Use a reverse-phase HPLC column (e.g., C18) that has been calibrated with a set of standard compounds with known LogP values.

-

Inject a solution of the test compound and measure its retention time (t_R).

-

Calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

A calibration curve is generated by plotting the known LogP values of the standards against their calculated log(k) values.

-

The LogP of the test compound is determined by interpolating its log(k) value onto the calibration curve.

-

Implications for Research and Development

The directly inform its utility and handling:

-

High Lipophilicity (Predicted LogP ~3.6): The presence of the tert-butylphenyl group imparts significant lipophilicity.[9] This suggests that derivatives are likely to have good membrane permeability, a desirable trait for drug candidates. However, it may also lead to lower aqueous solubility, posing a potential challenge for formulation that must be addressed.

-

Synthetic Handle: The primary amine at the 5-position is a nucleophilic site, making it an excellent point for diversification. It can be readily acylated, sulfonated, or used in reductive amination to build a wide array of derivatives for structure-activity relationship (SAR) studies.[4][11]

-

Solid State: As a crystalline solid, the compound is stable and easy to handle, weigh, and store under standard laboratory conditions, simplifying its use in synthetic protocols.[2][8]

Conclusion

This compound is a valuable and versatile building block in chemical research. Its well-defined structure, characterized by a stable pyrazole core, a lipophilic side chain, and a reactive amine, makes it a strategic starting point for the synthesis of novel compounds. Understanding its core physicochemical properties, determined through standardized and validated protocols, is paramount for its effective application in drug discovery, agrochemical development, and materials science. This guide provides the foundational data and methodologies required by researchers to confidently utilize this compound in their work.

References

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved from [Link]

-

3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved from [Link]

-

Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research. Retrieved from [Link]

-

Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). Semantic Scholar. Retrieved from [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]

-

3-tert-Butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine. (n.d.). Chem-Impex. Retrieved from [Link]

-

3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). ResearchGate. Retrieved from [Link]

-

1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{3-[(5-Oxo-6,7,8,9-Tetrahydro-5h-Benzo[2]annulen-2-Yl)amino]phenyl}urea. (n.d.). PubChem. Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). PMC - NIH. Retrieved from [Link]

-

3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine. (n.d.). Chem-Impex. Retrieved from [Link]

Sources

- 1. jpsbr.org [jpsbr.org]

- 2. chemimpex.com [chemimpex.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | C14H19N3 | CID 2974132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Amino-1-tert-butyl-3-(4-methylphenyl)-4-cyanopyrazole | 186896-24-2 [amp.chemicalbook.com]

- 11. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Abstract

The compound this compound (CAS 175137-47-0) is a substituted phenylpyrazole, a chemical class rich in bioactive members.[1] While the pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and agrochemicals, the specific biological target and mechanism of action (MoA) for this particular molecule remain uncharacterized in public literature.[2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive, hypothesis-driven framework for systematically elucidating its MoA. We will proceed from broad structural analogy to a phased experimental workflow, detailing the rationale, protocols, and data interpretation required to identify and validate its biological activity.

Part 1: Compound Profile and Structural Rationale

This compound is a small molecule featuring a central 1-methylpyrazole ring, an amine group at the 5-position, and a 4-tert-butylphenyl substituent at the 3-position. Its molecular formula is C₁₄H₁₉N₃ with a molecular weight of 229.32 g/mol .[1]

The significance of this structure lies in its relationship to the broader phenylpyrazole class. This chemical family is notable for its potent biological activities, which are highly dependent on the specific substitutions around the core scaffold.[2][4]

-

In Agrochemicals: The most prominent members, such as fipronil and ethiprole, act as potent insecticides by functioning as non-competitive antagonists of GABA-gated chloride channels in insects.[5][6] This established MoA provides our first working hypothesis.

-

In Pharmacology: Various other pyrazole derivatives have demonstrated a wide array of therapeutic activities, including anti-inflammatory effects through COX-2 inhibition, anticancer activity via inhibition of anti-apoptotic proteins like Mcl-1, and other enzyme inhibitory functions.[4][7]

Given the absence of specific biological data for this compound, this guide proposes a systematic journey of discovery, beginning with hypothesis generation based on these known activities of its chemical relatives.

Part 2: Hypothesis-Driven Investigation Strategy

The structural features of our target compound do not allow for a definitive prediction of its MoA. Therefore, a multi-pronged screening approach is the most logical starting point. We will frame our initial investigation around three primary hypotheses derived from its chemical class.

Hypothesis 1: Neuromodulatory Agent via GABA Receptor Antagonism

The most direct analogy is to the insecticidal phenylpyrazoles.[5][6] The primary objective is to determine if the compound has any activity, whether selective or non-selective, on GABA receptors, particularly in mammalian systems to assess potential therapeutic or toxicological effects.

Hypothesis 2: Anti-inflammatory Agent via COX/LOX Pathway

Many diaryl heterocyclic compounds, including pyrazole derivatives, are known to inhibit cyclooxygenase (COX) enzymes, similar to celecoxib.[4] This hypothesis explores the potential for the compound to act as an anti-inflammatory agent.

Hypothesis 3: Anticancer Agent via Apoptosis Modulation

Recent research has identified novel phenylpyrazole derivatives as inhibitors of Mcl-1, an anti-apoptotic protein in the Bcl-2 family, suggesting a potential role in oncology.[7] This hypothesis warrants investigation through broad-spectrum cancer cell line screening.

Part 3: Phased Experimental Workflow for MoA Elucidation

Phase I: Broad Phenotypic Screening

The initial goal is to ascertain if the compound has any discernible biological activity in relevant cellular models. This phase acts as a crucial go/no-go decision point.

-

Multi-well Cytotoxicity Screening: Assess compound activity across a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) to identify potential tissue-specific sensitivity.

-

Primary Neuron Viability Assay: To test Hypothesis 1, assess neurotoxicity or neuroprotection in primary cortical neurons.

-

LPS-stimulated Macrophage Assay: To test Hypothesis 2, measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide-stimulated RAW 264.7 macrophages.

Phase II: Target Identification and Deconvolution

If Phase I yields a confirmed "hit" (e.g., potent cytotoxicity in a specific cell line), the next critical step is to identify the direct molecular target(s).

-

Affinity-Based Chemical Proteomics: This is a powerful, unbiased method. The compound is immobilized on a solid support (e.g., sepharose beads) to "pull down" binding proteins from cell lysates. Bound proteins are identified via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Computational Target Prediction: In parallel, use cheminformatics tools (e.g., SwissTargetPrediction, SuperPred) to generate a list of potential targets based on 2D and 3D structural similarity to known ligands.

-

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. Changes in protein stability upon heating are monitored by Western Blot or mass spectrometry.

Phase III: Target Validation and Pathway Analysis

Once a putative target is identified, it must be rigorously validated. This phase confirms direct binding, measures affinity, and maps the downstream signaling consequences of this interaction.

-

In Vitro Binding Assays: Quantify the direct interaction between the compound and a purified recombinant version of the target protein. Standard techniques include:

-

Surface Plasmon Resonance (SPR): Measures binding kinetics (kₒₙ, kₒբբ) and affinity (K₋).

-

Isothermal Titration Calorimetry (ITC): Measures binding affinity (K₋) and thermodynamic parameters (ΔH, ΔS).

-

-

Enzyme Inhibition/Activation Assays: If the validated target is an enzyme, perform kinetic studies to determine the IC₅₀/EC₅₀ and the mode of inhibition (e.g., competitive, non-competitive).

-

Downstream Signaling Analysis: Profile the cellular pathways affected by target engagement using techniques like Western Blotting to probe for phosphorylation status of key signaling nodes or qPCR to measure changes in gene expression.

-

Genetic Target Validation: Use CRISPR/Cas9 or siRNA to knock out or knock down the proposed target gene in the sensitive cell line. If the cells become resistant to the compound, this provides strong evidence that it is the primary target.

Visualizations: Workflows and Pathways

Diagram 1: Overall MoA Elucidation Workflow

This diagram outlines the logical progression from initial screening to final target validation.

Caption: Phased workflow for MoA elucidation of a novel compound.

Diagram 2: Hypothetical GABA Receptor Antagonism Pathway

This diagram illustrates the mechanism if Hypothesis 1 proves correct.

Caption: Proposed mechanism of GABA-A receptor antagonism.

Part 4: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To monitor the thermal stabilization of a target protein by the compound in a cellular context.

-

Cell Culture & Treatment: Culture the identified sensitive cell line to ~80% confluency. Treat cells with the compound (e.g., at 10x IC₅₀) or vehicle (DMSO) for 1-2 hours.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).

-

Heating Gradient: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

-

Protein Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the putative target protein remaining in the supernatant by SDS-PAGE and Western Blotting using a specific antibody.

-

Data Analysis: Plot the band intensity for the target protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, direct engagement.

Protocol 2: Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics and affinity of the compound to the purified target protein.

-

Chip Preparation: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., a CM5 chip) via amine coupling. A control flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to allow for reference subtraction.

-

Analyte Preparation: Prepare a dilution series of the compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Include a buffer-only (zero concentration) sample for double referencing.

-

Binding Measurement: Inject the compound dilutions sequentially over both the target and reference flow cells at a constant flow rate. Monitor the change in response units (RU) over time. Each injection cycle should consist of:

-

Association Phase: Compound flows over the chip.

-

Dissociation Phase: Running buffer flows over the chip.

-

Regeneration Step: A specific solution is injected to remove all bound compound, preparing the surface for the next cycle.

-

-

Data Analysis: After subtracting the reference channel and buffer-only injection signals, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (k₋), and the equilibrium dissociation constant (K₋ = k₋/kₐ).

Part 5: Data Summary and Interpretation

To facilitate clear decision-making, quantitative data from the screening and validation phases should be systematically tabulated.

Table 1: Representative Data from Initial Screens

| Assay Type | Cell Line / Model | Endpoint Measured | IC₅₀ / EC₅₀ (µM) | Notes |

| Cytotoxicity | MCF-7 (Breast Cancer) | Cell Viability (MTT) | 5.2 | Potent effect observed. |

| Cytotoxicity | A549 (Lung Cancer) | Cell Viability (MTT) | > 50 | No significant effect. |

| Anti-inflammatory | RAW 264.7 + LPS | TNF-α Secretion (ELISA) | 25.6 | Moderate activity. |

| Neurotoxicity | Primary Neurons | LDH Release | > 50 | Not neurotoxic at tested conc. |

Interpretation: The data in this hypothetical table would prioritize the anticancer hypothesis (Hypothesis 3) due to the potent and selective cytotoxicity observed in the MCF-7 cell line, guiding the subsequent target identification efforts towards this model system.

Conclusion

The study of this compound presents a compelling opportunity for discovery. While its mechanism of action is currently unknown, its structural similarity to compounds with known neuromodulatory, anti-inflammatory, and anticancer properties provides a rational basis for investigation. The phased, hypothesis-driven workflow detailed in this guide—progressing from broad phenotypic screening to specific target identification and rigorous biochemical and genetic validation—offers a robust and efficient pathway to elucidate its biological function. Successful execution of this strategy will not only define the compound's MoA but could also uncover a novel therapeutic agent.

References

-

Phenylpyrazole insecticides - Wikipedia. Wikipedia. [Link]

-

Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

-

Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil. ResearchGate. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Pyrazole Core in Drug Discovery: A Technical Guide to the Potential Biological Activity of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1] This technical guide explores the potential biological activities of a specific, yet understudied derivative: 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine. While direct experimental data for this compound is not publicly available, this document synthesizes existing research on structurally related pyrazole-containing molecules to build a predictive profile of its pharmacological potential. We will delve into its synthetic accessibility, potential mechanisms of action in key therapeutic areas like oncology, inflammation, and neuroprotection, and propose experimental workflows for its future investigation. This guide serves as a foundational resource for researchers aiming to unlock the therapeutic promise of novel pyrazole derivatives.

Introduction: The Versatility of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1] This structural motif imparts a unique combination of physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and the ability to adopt specific conformations for optimal target engagement.[2] Consequently, pyrazole derivatives have been successfully developed as anti-inflammatory agents, anticancer therapeutics, and neuroprotective compounds.[2][3][4] The subject of this guide, this compound, incorporates several key features that suggest significant biological potential: a substituted phenyl ring at the 3-position, a methyl group on the pyrazole nitrogen, and a crucial amino group at the 5-position, a common feature in many bioactive pyrazoles.[2][5]

Synthetic Strategy and Characterization

The synthesis of this compound is conceptually straightforward, leveraging established methods for pyrazole ring formation. A plausible synthetic route would involve the condensation of a β-keto-nitrile with methylhydrazine.

Proposed Synthetic Workflow

Caption: Proposed synthetic route for this compound.

Step-by-Step Protocol:

-

Synthesis of the β-keto-nitrile:

-

React 4-tert-butylacetophenone with a suitable acylating agent, such as diethyl oxalate, in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding β-dicarbonyl intermediate.

-

Convert the resulting ester to the nitrile by reaction with a dehydrating agent and an ammonia source.

-

-

Cyclocondensation:

-

Treat the β-keto-nitrile with methylhydrazine in a suitable solvent like ethanol.

-

The reaction typically proceeds under reflux conditions to afford the desired this compound.

-

-

Purification and Characterization:

-

The crude product can be purified using column chromatography on silica gel.

-

Structural confirmation should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on pyrazole derivatives, we can hypothesize several potential biological activities for this compound.

Anti-Inflammatory and Analgesic Potential

The pyrazole ring is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib.[6] The anti-inflammatory effects of pyrazoles are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7]

Hypothesized Mechanism: The 3-aryl substitution on the pyrazole ring is a common feature in COX-2 selective inhibitors.[8] The 4-tert-butylphenyl group may confer selectivity for the COX-2 active site. The 5-amino group could participate in hydrogen bonding interactions within the enzyme's active site, further enhancing binding affinity.

Experimental Validation Workflow:

Caption: Experimental workflow to evaluate anti-inflammatory and analgesic activity.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[9][10][11] The substitution pattern of this compound suggests potential for kinase inhibition.

Hypothesized Mechanism: The 1-methyl-3-aryl-5-aminopyrazole scaffold is present in several kinase inhibitors. The 4-tert-butylphenyl group could occupy a hydrophobic pocket in the ATP-binding site of various kinases, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.

Experimental Validation Workflow:

Sources

- 1. ijraset.com [ijraset.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Therapeutics

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1][2] Its remarkable versatility and metabolic stability have led to its incorporation into a multitude of clinically successful drugs spanning a wide array of therapeutic areas.[3][4] From the anti-inflammatory celecoxib to the oncology kinase inhibitor ruxolitinib, the pyrazole core has proven its utility as a foundational element for designing potent and selective therapeutic agents.[1][2] This guide focuses on a specific, yet under-explored, member of this family: 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine . While direct pharmacological data on this compound is sparse in publicly accessible literature, its structural motifs provide a strong basis for a rational, hypothesis-driven exploration of its potential therapeutic targets. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining the scientific rationale and detailed experimental workflows to unlock the therapeutic potential of this promising molecule.

Deconstructing the Molecule: A Rationale for Target Exploration

The structure of this compound offers several clues to its potential biological activity. The pyrazole core itself is a known pharmacophore in numerous approved drugs.[5] The tert-butylphenyl group adds significant lipophilicity, which can influence cell permeability and interaction with hydrophobic pockets in target proteins. The 1-methyl substitution can enhance metabolic stability, while the 5-amine group provides a key hydrogen bond donor and a potential site for further chemical modification.

Based on the extensive literature on pyrazole derivatives, we can logically infer several high-probability target classes for this compound.[3][6] This guide will focus on three of the most promising areas: Protein Kinases, Cyclooxygenase (COX) enzymes, and Phosphodiesterases (PDEs).

Potential Therapeutic Target Class I: Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer. Numerous pyrazole-containing molecules have been developed as potent kinase inhibitors.[6] For instance, pyrazole derivatives have shown inhibitory activity against EGFR, HER-2, and Aurora-A kinase.[6]

Scientific Rationale

The ATP-binding site of many kinases contains a "hinge region" that forms hydrogen bonds with inhibitor scaffolds. The nitrogen atoms of the pyrazole ring are well-suited to act as hydrogen bond acceptors, mimicking the adenine portion of ATP. The tert-butylphenyl group of our lead compound can potentially occupy a hydrophobic pocket adjacent to the hinge region, a common feature in many kinase inhibitors that contributes to both potency and selectivity.

Hypothetical Mechanism of Action

We hypothesize that this compound acts as a Type I kinase inhibitor, binding to the active conformation of the enzyme and competing with ATP. The 5-amino group and one of the pyrazole nitrogens could form key hydrogen bonds with the kinase hinge region, while the tert-butylphenyl moiety anchors the molecule in a nearby hydrophobic pocket.

Experimental Workflow for Target Validation

The following workflow outlines the steps to identify and validate potential kinase targets.

Caption: Kinase target validation workflow.

Detailed Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase hit.

-

Materials: Recombinant active kinase, corresponding substrate peptide, ATP, kinase buffer, this compound, positive control inhibitor, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO.

-

In a 384-well plate, add 5 µL of kinase/substrate mix to each well.

-

Add 100 nL of the serially diluted compound or controls (DMSO for 0% inhibition, potent known inhibitor for 100% inhibition).

-

Incubate for 10 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents as per the manufacturer's protocol.

-

Read luminescence on a plate reader.

-

Convert luminescence values to percent inhibition relative to controls.

-

Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Hypothetical Data Summary

| Target Kinase | IC50 (nM) |

| Aurora Kinase A | 85 |

| VEGFR2 | 350 |

| EGFR | >10,000 |

| SRC | 1,200 |

This table illustrates hypothetical results from an IC50 determination assay, suggesting potency and some selectivity for Aurora Kinase A.

Potential Therapeutic Target Class II: Cyclooxygenase (COX) Enzymes

The pyrazole scaffold is famously present in several non-steroidal anti-inflammatory drugs (NSAIDs), with celecoxib being a prime example of a selective COX-2 inhibitor. These enzymes are key to the inflammatory pathway.

Scientific Rationale

The active site of COX enzymes, particularly COX-2, has a secondary, hydrophobic side pocket. The tert-butylphenyl group of our compound is well-suited to fit into this pocket, a feature that confers COX-2 selectivity for diaryl heterocycles like celecoxib. The core pyrazole ring can interact with key residues in the main channel.

Experimental Workflow for COX Inhibition

Caption: COX inhibition validation workflow.

Detailed Protocol: Cell-Based Prostaglandin E2 (PGE2) Assay

-

Objective: To measure the compound's ability to inhibit the production of PGE2 in a cellular model of inflammation.

-

Materials: RAW 264.7 murine macrophages, DMEM media, FBS, lipopolysaccharide (LPS), test compound, celecoxib (positive control), PGE2 ELISA kit.

-

Procedure:

-

Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or controls for 1 hour.

-

Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50.

-

Potential Therapeutic Target Class III: Phosphodiesterases (PDEs)

PDEs are enzymes that break down cyclic AMP (cAMP) and cyclic GMP (cGMP), important second messengers. Inhibitors of PDEs, such as sildenafil (a pyrazole-containing compound), have therapeutic applications in cardiovascular disease and erectile dysfunction.

Scientific Rationale

The active site of PDEs contains a metal-dependent catalytic region and adjacent hydrophobic pockets. The pyrazole ring can coordinate with the metal ions (typically zinc and magnesium), while the substituted phenyl ring can occupy the hydrophobic pockets, contributing to affinity and selectivity. The specific substitution pattern on the pyrazole and phenyl rings dictates which of the 11 PDE families is targeted.

Experimental Workflow for PDE Inhibition

Caption: PDE inhibition validation workflow.

Detailed Protocol: Cell-Based cAMP Accumulation Assay

-

Objective: To determine if the compound increases intracellular cAMP levels by inhibiting PDE activity.

-

Materials: HEK293 cells, adenylyl cyclase activator (e.g., Forskolin), test compound, rolipram (PDE4 inhibitor, positive control), cAMP-Glo™ Assay kit (Promega).

-

Procedure:

-

Seed HEK293 cells in a 96-well plate.

-

Pre-treat cells with a serial dilution of the test compound or controls for 30 minutes.

-

Stimulate the cells with Forskolin to induce cAMP production.

-

Incubate for 15 minutes.

-

Lyse the cells and measure intracellular cAMP levels using the cAMP-Glo™ Assay as per the manufacturer's protocol.

-

Plot the luminescence signal (proportional to cAMP concentration) against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

-

Conclusion and Future Directions

While this compound is not yet characterized in the scientific literature, its chemical structure, rooted in the well-established pyrazole scaffold, provides a robust foundation for targeted investigation. This guide has outlined a logical, multi-pronged approach to unearthing its therapeutic potential by focusing on high-probability target classes: protein kinases, COX enzymes, and phosphodiesterases. The detailed experimental workflows provide a clear and actionable path for researchers to validate these hypotheses, from initial in vitro screening to mechanistic cell-based assays.

The successful identification of a primary target will open the door to lead optimization, structure-activity relationship (SAR) studies, and eventual in vivo efficacy and safety evaluation. The journey from a single molecule to a potential therapeutic is long, but it begins with the rational and rigorous scientific inquiry detailed herein.

References

-

Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link][1][2]

-

ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link][3]

-

PubMed Central (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [Link][4]

-

PubMed Central (PMC). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link][6]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link][5]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the novel pyrazole derivative, 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and analysis of heterocyclic compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by authoritative literature, ensuring scientific integrity and practical applicability.

The synthesis of novel pyrazole derivatives is a significant area of research in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Accurate and unambiguous structural elucidation is paramount to understanding structure-activity relationships and ensuring the quality of synthesized compounds. This guide will detail the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound, providing a robust framework for its identification.

Predicted Spectroscopic Data

Based on the analysis of structurally similar pyrazole derivatives found in the literature, the following sections outline the anticipated spectroscopic data for this compound.[3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| NH₂ | ~3.5 - 4.5 | Broad Singlet | 2H | The chemical shift of amine protons can vary and is often broad due to quadrupole broadening and hydrogen exchange. |

| Ar-H (ortho to tert-butyl) | ~7.40 | Doublet | 2H | Protons on the phenyl ring adjacent to the tert-butyl group. |

| Ar-H (meta to tert-butyl) | ~7.65 | Doublet | 2H | Protons on the phenyl ring adjacent to the pyrazole ring. |

| Pyrazole H-4 | ~5.90 | Singlet | 1H | The proton on the C4 position of the pyrazole ring typically appears as a singlet in this substitution pattern. |

| N-CH₃ | ~3.70 | Singlet | 3H | The methyl group attached to the nitrogen of the pyrazole ring. |

| C(CH₃)₃ | ~1.35 | Singlet | 9H | The nine equivalent protons of the tert-butyl group. |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| Pyrazole C-5 (C-NH₂) | ~150 | Carbon bearing the amine group is typically downfield. |

| Pyrazole C-3 | ~160 | Quaternary carbon of the pyrazole ring attached to the phenyl group. |

| Phenyl C-1 (attachment to pyrazole) | ~130 | Quaternary carbon of the phenyl ring. |

| Phenyl C-4 (attachment to tert-butyl) | ~150 | Quaternary carbon of the phenyl ring bearing the tert-butyl group. |

| Phenyl CH | ~125 - 128 | Aromatic carbons of the phenyl ring. |

| Pyrazole C-4 | ~90 | The C4 carbon of the pyrazole ring is typically shielded. |

| N-CH₃ | ~35 | Methyl carbon attached to the pyrazole nitrogen. |

| C (CH₃)₃ | ~34 | Quaternary carbon of the tert-butyl group. |

| C(C H₃)₃ | ~31 | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400 - 3200 | Medium, often two bands for primary amine |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium to Weak |

| C-H Stretch (aliphatic) | 2960 - 2850 | Strong |

| C=N Stretch (pyrazole ring) | 1610 - 1580 | Medium |

| C=C Stretch (aromatic & pyrazole) | 1550 - 1450 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The expected molecular weight for C₁₄H₁₉N₃ is 229.16 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 229 | [M]⁺ (Molecular Ion) |

| 214 | [M - CH₃]⁺ |

| 172 | [M - C(CH₃)₃]⁺ |

| 157 | [M - C₄H₉ - NH₂]⁺ |

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections detail the recommended procedures for NMR, IR, and MS analysis of this compound.

NMR Spectroscopy Protocol

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Detailed Steps:

-

Sample Preparation (ATR Method):

-

Ensure the surface of the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply firm pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the wavenumbers of significant absorption bands.

-

Mass Spectrometry Protocol (Electron Ionization)

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Detailed Steps:

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer. For a pure, volatile solid, a direct insertion probe can be used. Alternatively, if coupled with gas chromatography (GC-MS), the sample is injected into the GC column for separation prior to entering the mass spectrometer.

-

-

Mass Analysis:

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation of the molecule.

-

Mass Separation: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

-

Data Interpretation:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the major fragment ions and propose logical fragmentation pathways.

-

Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

-

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of this compound. By following the detailed protocols and utilizing the predicted spectroscopic data presented in this guide, researchers can confidently confirm the identity and purity of this novel pyrazole derivative. The principles and methodologies described are broadly applicable to the characterization of other small organic molecules, serving as a valuable resource for the scientific community.

References

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available at: [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Vallejos-Soto-Zacconi/2679d671d187768564f849b28b6d19335f6087b7]([Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine in different solvents

An In-depth Technical Guide to the Solubility Profiling of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability.[1][2][3] This guide provides a comprehensive technical framework for characterizing the solubility of this compound, a heterocyclic compound with structural motifs common in medicinal chemistry. We delve into the foundational principles of thermodynamic and kinetic solubility, present field-proven experimental protocols for their determination, and discuss the interpretation of solubility data in the context of drug discovery and development. This document is intended for researchers, chemists, and formulation scientists seeking to establish a robust and reliable solubility profile for this and structurally related molecules.

Introduction: The Central Role of Solubility

This compound is a substituted aminopyrazole. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The molecule's structure features a bulky, lipophilic tert-butylphenyl group and a polar aminopyrazole moiety, suggesting a complex solubility profile that will be highly dependent on the solvent environment.

Poor aqueous solubility is a primary contributor to compound attrition during drug development, leading to unreliable screening results, challenges in formulation for in vivo studies, and ultimately, poor bioavailability.[1][5] Therefore, a thorough understanding of a compound's solubility is not merely a data collection exercise but a foundational step in risk assessment and mitigation. This guide will distinguish between two crucial solubility measurements:

-

Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution, representing the upper limit of its solubility under given conditions.[6][7][8] This value is critical for preformulation and understanding the compound's intrinsic properties.[2]

-

Kinetic Solubility: The concentration at which a compound, typically introduced from a concentrated DMSO stock, begins to precipitate out of an aqueous medium.[5][9] While often higher than thermodynamic solubility due to the formation of supersaturated solutions, this measurement is invaluable for high-throughput screening (HTS) to flag potential issues in early-stage discovery.[1][6][9]

Theoretical Framework: Understanding the Dissolution Process

The solubility of a solid in a liquid is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Factors Influencing Solubility

Several key factors dictate the solubility of this compound:

-

Molecular Structure: The compound possesses both a large, non-polar tert-butylphenyl tail, which will favor dissolution in lipophilic, non-polar organic solvents, and a polar aminopyrazole head, which can engage in hydrogen bonding and dipole-dipole interactions with polar solvents.[10][11]

-

Solvent Properties: The principle of "like dissolves like" is paramount. Polar solvents (e.g., water, ethanol) will interact favorably with the amine and pyrazole nitrogens, while non-polar solvents (e.g., hexane, toluene) will better solvate the tert-butylphenyl group. The overall solubility is a competition between these interactions. Solvent polarity can significantly influence molecular interactions and, consequently, solubility.[12][13][14]

-

pH: The primary amine group (pKa to be determined) is ionizable. At pH values below its pKa, the amine will be protonated, forming a salt. This charged species will exhibit significantly enhanced aqueous solubility due to strong ion-dipole interactions with water. Therefore, pH-dependent solubility studies are critical.[15]

-

Solid-State Properties (Polymorphism): The crystal lattice energy of the solid compound must be overcome for dissolution to occur. Different crystalline forms (polymorphs) or an amorphous state can have vastly different lattice energies and, consequently, different thermodynamic solubilities.[6][16]

-

Temperature: Most solids exhibit increased solubility with increasing temperature, as the dissolution process is often endothermic.[6][11] However, this relationship must be determined empirically.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial for an investigator to understand the difference between these two measurements.[6][7] Thermodynamic solubility is an equilibrium value, while kinetic solubility is a measurement associated with a metastable, supersaturated state.[6][7] Kinetic values are often higher than their thermodynamic counterparts but are highly dependent on the specific assay protocol (e.g., DMSO concentration, incubation time).[9]

Experimental Determination of Solubility

A multi-faceted approach is required to generate a comprehensive solubility profile. We recommend determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask "Gold Standard"

The shake-flask method, proposed by Higuchi and Connors, remains the most reliable method for determining equilibrium solubility.[8][17] It directly measures the concentration of the compound in a saturated solution that is in equilibrium with an excess of the solid drug.[9]

The process involves adding an excess of the solid compound to a selection of solvents, agitating the mixture until equilibrium is reached, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

Caption: Workflow for Thermodynamic Solubility using the Shake-Flask Method.

Kinetic Solubility: High-Throughput Screening

For early-stage discovery, a higher throughput method is needed to rank compounds and identify liabilities quickly.[1][18] Kinetic solubility assays, often performed in 96- or 384-well plates, measure the point of precipitation from a DMSO stock solution.[5] Laser nephelometry is a common and effective technique that measures light scattering caused by insoluble particles (precipitate).[3][18]

A small volume of a concentrated DMSO stock solution of the compound is added to an aqueous buffer in a microplate. The formation of precipitate is monitored as an increase in light scattering.

Caption: High-Throughput Kinetic Solubility Workflow using Nephelometry.

Data Presentation & Interpretation

Solubility data should be presented clearly to allow for easy comparison across different conditions.

Table 1: Illustrative Solubility Profile for this compound

| Solvent/Buffer System | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |

| Water | Thermodynamic | 25 | < 1 | < 4.1 | Very Poorly Soluble |

| PBS (pH 7.4) | Thermodynamic | 25 | 5 | 20.9 | Poorly Soluble |

| PBS (pH 5.0) | Thermodynamic | 25 | 50 | 209.0 | Sparingly Soluble |

| Ethanol | Thermodynamic | 25 | > 1000 | > 4179 | Freely Soluble |

| Acetone | Thermodynamic | 25 | > 1000 | > 4179 | Freely Soluble |

| Dichloromethane | Thermodynamic | 25 | > 1000 | > 4179 | Freely Soluble |

| Hexane | Thermodynamic | 25 | 15 | 62.7 | Slightly Soluble |

| PBS (pH 7.4) | Kinetic | 25 | ~75 | ~313 | Moderately Soluble |

Note: Data are illustrative and based on the expected physicochemical properties of the molecule. Actual experimental values are required for a definitive profile. Molecular Weight used for conversion: 239.34 g/mol .

Interpretation of Expected Results:

-

Aqueous Solubility: Due to the large, lipophilic tert-butylphenyl group, the intrinsic aqueous solubility is expected to be very low.

-

pH-Dependence: Solubility in aqueous buffer is expected to increase significantly at a pH below the pKa of the amine group, as the resulting cationic salt is more polar.

-

Organic Solvents: The compound is predicted to be highly soluble in polar aprotic (Acetone) and non-polar (Dichloromethane) organic solvents that can effectively solvate the entire molecule. Its solubility in highly non-polar aliphatic solvents like hexane may be limited by the polar aminopyrazole head.

-

Kinetic vs. Thermodynamic: As is common, the kinetic solubility in PBS is expected to be higher than the thermodynamic value, highlighting the potential for supersaturation when dosing from a DMSO stock.[9]

Detailed Experimental Protocols

Protocol: Thermodynamic Solubility by Shake-Flask Method

-

Preparation:

-

Accurately weigh approximately 5-10 mg of solid this compound into appropriately sized glass vials. An excess of solid must be visible throughout the experiment.[15]

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., purified water, PBS pH 7.4, 0.1 N HCl, ethanol) to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or rotating wheel inside a temperature-controlled incubator set to 25°C (or 37°C for biorelevant data).

-

Agitate the samples at a consistent speed (e.g., 300 RPM) for at least 24 hours to ensure equilibrium is reached. A 48- or 72-hour incubation is recommended to confirm a stable concentration plateau has been achieved.[15][17]

-

-

Phase Separation:

-

Remove vials from the shaker and allow the undissolved solid to sediment for 1-2 hours.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) into a clean analysis vial. The first few drops should be discarded to saturate any potential binding sites on the filter. Alternatively, centrifuge the sample at >10,000 x g for 15 minutes and sample the supernatant.[15][16]

-

-

Quantification (HPLC-UV):

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol or acetonitrile).

-

Generate a calibration curve by preparing a series of standards of known concentration via serial dilution of the stock solution.

-

Dilute the filtered sample with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the standards and diluted samples onto an appropriate RP-HPLC system (e.g., C18 column).[19]

-

Calculate the concentration of the compound in the original filtrate by comparing its peak area to the calibration curve and accounting for the dilution factor.

-

Protocol: Kinetic Solubility by Laser Nephelometry

-

Preparation:

-

Prepare a 20 mM stock solution of this compound in 100% DMSO.[20]

-

Using a multichannel pipette or automated liquid handler, add 198 µL of the aqueous assay buffer (e.g., PBS pH 7.4) to each well of a clear-bottom 96-well microplate.

-

-

Assay Execution:

-

Add 2 µL of the 20 mM DMSO stock to the first column of the plate to achieve a starting concentration of 200 µM (with 1% DMSO). Mix thoroughly.

-

Perform a 1:2 serial dilution across the plate by transferring 100 µL from one column to the next, mixing at each step.

-

Include a "buffer + 1% DMSO" only control for a baseline reading.

-

Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.[1]

-

-

Measurement & Analysis:

-

Place the microplate into a nephelometer or a plate reader capable of measuring light scattering.

-

Record the scattered light signal for each well.

-

Plot the signal against the compound concentration.

-

The kinetic solubility is defined as the highest concentration that does not show a significant increase in signal above the baseline (i.e., the concentration just before precipitation occurs).

-

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Vanduyfhuys, L., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Solubility of Things. Pyrazole. [Link]

-

Kourentas, A., & Vertzoni, M. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]

-

Bohnert, T. (2017). In vitro solubility assays in drug discovery. PubMed. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

ResearchGate. (2021). Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]

-

Ran, Y., & Yalkowsky, S. H. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSci. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

-

ResearchGate. (2025). (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. [Link]

-

OUCI. (2024). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Bédi, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

International Journal of ChemTech Applications. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

-

PubChem. 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. [Link]

-

MDPI. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

-

ACS Publications. (2023). The Journal of Organic Chemistry Ahead of Print. [Link]

-

PubChem. 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine. [Link]

-

Semantic Scholar. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

-

MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

RSC Publishing. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]

-

RSC Publishing. (2020). Recent progress in chemosensors based on pyrazole derivatives. [Link]

-

MDPI. (2019). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]

-

NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

ResearchGate. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

-

Cheméo. Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). [Link]

-

ResearchGate. (2025). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. [Link]

-

ResearchGate. (2011). (PDF) 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rheolution.com [rheolution.com]

- 4. mdpi.com [mdpi.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photo… [ouci.dntb.gov.ua]

- 14. pubs.acs.org [pubs.acs.org]

- 15. quora.com [quora.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. researchgate.net [researchgate.net]

- 18. bmglabtech.com [bmglabtech.com]

- 19. ijcpa.in [ijcpa.in]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

The Strategic Deployment of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine in Fragment-Based Drug Design: A Technical Guide

This in-depth technical guide explores the potential of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine as a valuable fragment for drug discovery campaigns. We will delve into the rationale behind its selection, its synthesis, and a comprehensive, field-proven workflow for its application in fragment-based drug design (FBDD), from initial screening to lead optimization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage privileged scaffolds and cutting-edge screening methodologies.

Introduction: The Pyrazole Scaffold and the Promise of a Privileged Fragment

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and its ability to interact with a wide array of biological targets.[1][2][3] Its five-membered heterocyclic structure offers a unique combination of features: it is aromatic, possesses both hydrogen bond donors and acceptors, and can be readily functionalized to modulate its physicochemical properties. These characteristics make pyrazole derivatives ideal candidates for engaging in specific, high-quality interactions with protein binding sites.[4]

Within the vast chemical space of pyrazole derivatives, this compound emerges as a fragment of significant interest for FBDD. Its structure embodies key principles of fragment design:

-

Low Molecular Weight: With a molecular weight of 229.33 g/mol , it adheres to the "Rule of Three," a common guideline for fragment libraries.[5]

-

Optimal Lipophilicity: The calculated LogP is in a range suitable for achieving a balance between solubility and binding.

-

3D Complexity: The tert-butyl group provides a three-dimensional feature that can probe hydrophobic pockets within a target protein.

-

Defined Vectors for Growth: The amine group at the 5-position and the potential for substitution on the phenyl ring offer clear vectors for chemical elaboration to improve potency and selectivity.

This guide will use this compound as a model fragment to illustrate a comprehensive FBDD workflow, from its synthesis to its hypothetical application in a kinase inhibitor discovery program, a common area for pyrazole-based drugs.[6][7]

Synthesis and Characterization of the Core Fragment

The synthesis of this compound can be achieved through a multi-step process, adapted from established procedures for similar pyrazole derivatives.[8][9][10] The general synthetic strategy involves the condensation of a β-ketonitrile with a substituted hydrazine, followed by methylation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(4-tert-butylphenyl)-3-oxopropanenitrile

-

To a solution of sodium ethoxide in ethanol, add 4'-tert-butylacetophenone and ethyl cyanoformate dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile.

Step 2: Synthesis of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine

-

Reflux a solution of 3-(4-tert-butylphenyl)-3-oxopropanenitrile and hydrazine hydrate in ethanol for 8 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the aminopyrazole.

Step 3: Synthesis of this compound

-

To a solution of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) at 0°C.

-

Stir the mixture for 30 minutes, then add methyl iodide dropwise.

-

Allow the reaction to proceed at room temperature for 6 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Characterization: The structure and purity of the synthesized fragment should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Fragment Screening: Identifying High-Quality Hits

Once synthesized and characterized, the fragment is incorporated into a diverse fragment library for screening against the target of interest. For this guide, we will consider a hypothetical screening campaign against a protein kinase. The primary goal of the initial screen is to identify fragments that bind to the target, even with weak affinity. Several biophysical techniques are well-suited for this purpose.[1][11]

Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.[2][4] It is highly sensitive and consumes relatively low amounts of protein.

-

Immobilization of the Target Protein: Covalently immobilize the purified kinase onto a sensor chip (e.g., a CM5 chip) via amine coupling.[12]

-

Preparation of Fragment Solutions: Prepare a stock solution of this compound and other fragments in DMSO, and then dilute into the running buffer to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is matched between the running buffer and the fragment solutions to minimize bulk refractive index effects.[4]

-

Screening: Inject the fragment solutions over the immobilized kinase surface and a reference surface (without the kinase). Monitor the change in the SPR signal (response units, RU) over time.

-